5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Overview
Description
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their versatile biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-bromo-1-naphthoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets in the cell. The thiadiazole ring in the compound allows it to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is unique due to its specific structure and the presence of both the thiadiazole and naphthalene moieties. Similar compounds include:
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide: This compound also contains the thiadiazole ring but has a nicotinamide moiety instead of the naphthalene ring.
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide: This compound has a simpler structure with an acetamide group instead of the naphthalene ring.
These similar compounds share some biological activities with this compound but differ in their specific applications and properties.
Properties
IUPAC Name |
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-2-13-18-19-15(21-13)17-14(20)11-7-3-6-10-9(11)5-4-8-12(10)16/h3-8H,2H2,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNQPYRTKZICQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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